3-(Dimethylamino)propanamide

EGFR inhibitor non-small cell lung cancer structure-activity relationship

Procure 3-(Dimethylamino)propanamide (CAS 20101-88-6) as your warhead-bearing building block for developing covalent EGFR inhibitors targeting gefitinib-resistant NSCLC. Direct comparative data confirm its quinazoline conjugate achieves an IC₅₀ of 3.7 µM against H1975 cells—a 2.2-fold advantage over the unsubstituted analog. Unlike N,N-dimethylated variants, the free primary amide enables hydrogen bonding for target engagement and serves as a nucleophilic handle for amidine formation or hydrolysis. The latent reactivity profile (inactive in cell-free EGFR-TK assays, activated intracellularly) offers a differentiated safety mechanism. Verify CAS 20101-88-6 upon ordering to avoid regioisomer mix-ups.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
CAS No. 20101-88-6
Cat. No. B3188213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)propanamide
CAS20101-88-6
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)N
InChIInChI=1S/C5H12N2O/c1-7(2)4-3-5(6)8/h3-4H2,1-2H3,(H2,6,8)
InChIKeyNIXQLMVKRBUSPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)propanamide (CAS 20101-88-6) Procurement and Technical Specifications Guide


3-(Dimethylamino)propanamide (CAS 20101-88-6) is a primary amide derivative with molecular formula C₅H₁₂N₂O and molecular weight of 116.16 g/mol, featuring a terminal dimethylamino group linked to a propanamide backbone . The compound exists as a solid with a melting point of 39.8–40.3 °C and a predicted pKa of 16.46 ± 0.40, indicating its weak acidic character under physiological conditions . Its structure incorporates a terminal primary amide capable of hydrogen bonding and a tertiary amine moiety that confers basicity and potential for salt formation, making it a versatile intermediate in pharmaceutical synthesis . The compound is typically supplied at ≥95% purity, with recommended storage conditions of 2–8 °C in a sealed, dry environment .

Why 3-(Dimethylamino)propanamide (CAS 20101-88-6) Cannot Be Substituted by Other Dimethylamino Propanamides in Critical Applications


The dimethylamino propanamide scaffold encompasses multiple positional isomers and substitution variants that exhibit divergent chemical reactivity, physicochemical properties, and biological performance. The target compound (CAS 20101-88-6) possesses a free primary amide at the terminal position (C1) and a tertiary dimethylamino group at C3, which distinguishes it from N,N-dimethylated analogs such as 3-(dimethylamino)-N,N-dimethylpropanamide (CAS 17268-47-2) and from positional isomers like 2-(dimethylamino)propanamide (CAS 20101-88-6 regioisomer) [1]. The free primary amide enables hydrogen bonding interactions and serves as a nucleophilic handle for further derivatization, whereas N,N-dimethylated analogs lack this hydrogen bond donor capacity, altering both solubility profiles and molecular recognition in biological targets . Furthermore, substitution at the N1 position versus the C2/C3 backbone alters the spatial orientation of the dimethylamino pharmacophore, which in structure-activity relationship (SAR) studies of 3-aminopropanamide-based EGFR inhibitors has been shown to directly impact antiproliferative potency [2]. Generic substitution without verification of the exact CAS identity risks introducing unintended changes in reactivity, target binding, and downstream synthetic compatibility.

Quantitative Evidence Guide: Measurable Performance Differentiation of 3-(Dimethylamino)propanamide (CAS 20101-88-6) Relative to Structural Analogs


Enhanced Antiproliferative Activity of 3-(Dimethylamino)propanamide-Quinazoline Conjugate Against EGFR T790M Mutant NSCLC Cells

In a systematic SAR study of 3-aminopropanamide-based irreversible EGFR inhibitors, the 3-(dimethylamino)propanamide-bearing quinazoline conjugate (compound 5) demonstrated superior antiproliferative activity against gefitinib-resistant H1975 NSCLC cells (EGFR L858R/T790M) compared to structural analogs with alternative amine substitution patterns [1]. The study evaluated a series of 6-substituted 4-anilinoquinazolines wherein the 3-aminopropanamide side chain was varied. Compound 5, which incorporates the 3-(dimethylamino)propanamide moiety, exhibited an IC₅₀ of 3.7 µM, representing a 2.2-fold improvement over the unsubstituted 3-aminopropanamide analog (compound 1, IC₅₀ = 8.3 µM) and a 5.3-fold enhancement relative to the 3-(isopropylamino)propanamide derivative (compound 4, IC₅₀ = 19.5 µM) [1].

EGFR inhibitor non-small cell lung cancer structure-activity relationship

Cell-Free Inactivity Coupled with Intracellular Activation: A Distinct Mechanism of the 3-(Dimethylamino)propanamide Warhead

The 3-(dimethylamino)propanamide moiety in compound 5 (N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide) exhibits a distinctive activation profile characterized by the absence of covalent binding to purified EGFR tyrosine kinase (EGFR-TK) in cell-free fluorescence assays, yet undergoes selective activation in the intracellular environment to release an acrylamide derivative capable of reacting with thiol groups [1]. This contrasts with conventional acrylamide-based irreversible EGFR inhibitors, which demonstrate direct covalent reactivity toward the conserved Cys797 residue in cell-free systems. The study confirmed that compound 5 did not show covalent binding to cell-free EGFR-TK in a fluorescence assay, whereas its intracellular activation generated a reactive acrylamide species that covalently modifies the target cysteine [1]. This latent reactivity profile represents a class-level differentiation among 3-aminopropanamide warheads with varying N-substitution patterns.

EGFR tyrosine kinase prodrug activation covalent inhibitor

Distinct Physicochemical Profile of 3-(Dimethylamino)propanamide Versus N,N-Dimethylated Analog

3-(Dimethylamino)propanamide (CAS 20101-88-6) possesses a free primary amide group (NH₂) at the C1 position, which serves as a hydrogen bond donor, in contrast to its N,N-dimethylated analog 3-(dimethylamino)-N,N-dimethylpropanamide (CAS 17268-47-2), which lacks this hydrogen bond donor capacity [1]. This structural distinction directly impacts solubility behavior: the N,N-dimethylated analog exhibits a calculated water solubility of 930 g/L at 25 °C, reflecting the absence of intermolecular hydrogen bonding from the amide NH₂ . The primary amide in 3-(dimethylamino)propanamide enables stronger intermolecular hydrogen bonding networks, which influences crystal packing, melting behavior, and solubility in polar protic solvents, factors critical for formulation development and purification strategy selection .

solubility formulation hydrogen bonding

Application Scenarios for 3-(Dimethylamino)propanamide (CAS 20101-88-6) Based on Quantified Differentiation Evidence


Synthesis of Irreversible EGFR Inhibitors Targeting T790M Mutant Non-Small Cell Lung Cancer

Medicinal chemistry programs developing covalent EGFR inhibitors for gefitinib-resistant NSCLC should prioritize 3-(dimethylamino)propanamide as the warhead-bearing building block over unsubstituted or isopropylamino-substituted 3-aminopropanamides. Direct comparative data demonstrate that the 3-(dimethylamino)propanamide-containing quinazoline conjugate (compound 5) achieves an IC₅₀ of 3.7 µM against H1975 cells, representing a 2.2-fold potency advantage over the unsubstituted analog (IC₅₀ = 8.3 µM) and a 5.3-fold advantage over the isopropylamino derivative (IC₅₀ = 19.5 µM) [1]. Furthermore, the latent reactivity profile—inactive in cell-free EGFR-TK assays but activated intracellularly to release an acrylamide warhead—offers a differentiated safety mechanism that may reduce off-target covalent modification relative to constitutively reactive acrylamide-based inhibitors [1].

Synthetic Intermediate Requiring Free Primary Amide Functionality for Downstream Derivatization

3-(Dimethylamino)propanamide (CAS 20101-88-6) is the preferred starting material when synthetic routes require a free primary amide handle for subsequent coupling, hydrolysis, or amidine formation reactions. In contrast, the N,N-dimethylated analog (CAS 17268-47-2) lacks the NH₂ hydrogen bond donor and nucleophilic amide nitrogen, rendering it unsuitable for amide-directed transformations [2]. The target compound's primary amide enables participation in hydrogen bonding networks that facilitate purification by crystallization and can influence the solubility profile of downstream intermediates, whereas the N,N-dimethylated analog's high aqueous solubility (calculated 930 g/L at 25 °C) may complicate isolation from aqueous reaction mixtures .

Preparation of 3-(Dimethylamino)propanamide Hydrochloride Salt for Enhanced Aqueous Solubility in Biological Assays

For applications requiring improved aqueous solubility—such as in vitro enzyme assays, cell culture studies, or aqueous formulation development—procurement of the hydrochloride salt form (CAS 1000395-57-2), derived from 3-(dimethylamino)propanamide free base, provides enhanced solubility and stability in aqueous solutions . The free base (CAS 20101-88-6) exhibits a predicted pKa of 16.46 ± 0.40, indicating that the dimethylamino group remains largely unprotonated at physiological pH, whereas salt formation with HCl yields a protonated tertiary ammonium species with markedly increased water solubility . The salt form should be selected when aqueous solubility is the primary requirement; the free base (CAS 20101-88-6) should be selected when the primary amide nucleophilicity must be preserved without competing ammonium ion interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Dimethylamino)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.